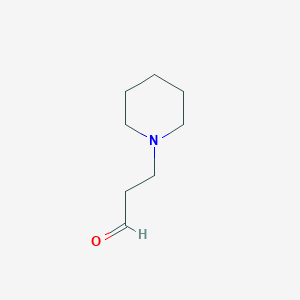
1-Piperidinepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanal is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-Piperidinepropanal, in cancer therapy. Research indicates that compounds containing piperidine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through three-component reactions demonstrated significant activity against FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to established chemotherapeutics like bleomycin . The incorporation of piperidine enhances the binding affinity to target proteins involved in tumor progression.
2. Alzheimer’s Disease Treatment
Piperidine derivatives are also explored for their neuroprotective properties. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase have been developed to improve cognitive function in Alzheimer's disease models. The introduction of piperidine into existing drug frameworks has been shown to enhance brain penetration and efficacy against neurodegenerative diseases . For example, modifications on known inhibitors resulted in dual action against cholinesterases and amyloid beta aggregation, which are critical targets in Alzheimer's therapy.
Neuroscience Applications
3. Pain Management
The role of this compound extends to pain management strategies. Research has identified piperidine derivatives as potential dual agonists for μ-opioid and σ1 receptors, which are implicated in pain modulation . These compounds could offer new avenues for treating neuropathic pain by enhancing analgesic effects while minimizing side effects associated with traditional opioids.
Synthetic Chemistry
4. Synthesis of Novel Compounds
In synthetic chemistry, this compound serves as a versatile building block for creating complex molecular architectures. Its reactivity allows for the development of various derivatives through functional group modifications. For instance, researchers have utilized it in multi-step synthesis protocols to construct spirocyclic structures with enhanced biological activity . The ability to modify the piperidine ring opens pathways for designing new pharmaceuticals with tailored properties.
Case Studies
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2 |
InChI-Schlüssel |
IKXXJTNYNATSSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













